molecular formula C20H20N2O3 B5862987 N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5862987
M. Wt: 336.4 g/mol
InChI Key: RZCQVKVNUWCYGE-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY303511, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including Akt/mTOR and MAPK/ERK. This ultimately leads to the inhibition of cell growth, proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in immune cells, improve glucose metabolism in diabetic mice, and protect neurons from oxidative stress in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PI3K, its ability to inhibit multiple isoforms of PI3K, and its availability as a small molecule inhibitor. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, including the development of more potent and selective PI3K inhibitors, the investigation of its combination with other targeted therapies, the exploration of its role in other disease models, and the evaluation of its potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-isopropoxyphenylhydrazine with ethyl 2-bromo-2-methylpropanoate, followed by the reaction of the resulting hydrazide with 4-bromobenzaldehyde and isoxazole-5-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to inhibit the PI3K pathway, which is involved in cell growth, proliferation, survival, and metabolism. This compound has been used in both in vitro and in vivo studies to investigate the role of PI3K in various cellular processes and disease models.

properties

IUPAC Name

5-methyl-3-phenyl-N-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)24-17-11-9-16(10-12-17)21-20(23)18-14(3)25-22-19(18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCQVKVNUWCYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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